REACTION_CXSMILES
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C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([C:13]([OH:15])=[O:14])[CH:7]=[CH:6]2>Br>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([C:13]([OH:15])=[O:14])[CH:7]=[CH:6]2
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Name
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Quantity
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80.6 g
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Type
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reactant
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Smiles
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COC=1C=C2C=CC(=NC2=CC1)C(=O)O
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Name
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Quantity
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450 mL
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Type
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solvent
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Smiles
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Br
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the solid was collected by filtration
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Type
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DISSOLUTION
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Details
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dissolved in water (1300 ml) at 90°
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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FILTRATION
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Details
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The resulting 6-hydroxy-2-quinolinecarboxylic acid was collected by filtration
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Type
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WASH
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Details
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washed with water (400 ml)
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Name
|
|
Type
|
|
Smiles
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OC=1C=C2C=CC(=NC2=CC1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |